4-Azidobutyric acid
Overview
Description
4-Azidobutyric acid is an organic compound with the molecular formula C4H7N3O2. It features both an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobutyric acid typically involves the following steps:
Starting Material: The process begins with butyronitrile (CH3(CH2)2CN).
Hydrolysis: Butyronitrile is hydrolyzed to butyric acid (CH3(CH2)2COOH) using a strong acid like sulfuric acid (H2SO4).
Formation of Azide: The butyric acid is then converted to this compound through a series of reactions involving sodium azide (NaN3) and other reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure safety and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkynes to form triazoles in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as esters or amides.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Lithium Aluminum Hydride (LiAlH4): Used for reducing the azide group to an amine.
Sulfuric Acid (H2SO4): Used in the hydrolysis step.
Major Products:
Triazoles: Formed through click chemistry reactions.
Scientific Research Applications
4-Azidobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry to create complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in creating targeted therapies.
Industry: Utilized in the production of polymers with unique properties due to its high reactivity.
Mechanism of Action
The mechanism of action of 4-azidobutyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable in click chemistry. The carboxylic acid group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
4-Azidobutanoic Acid: Similar in structure but may have different reactivity due to slight variations in the molecular framework.
4-Aminobutyric Acid: Lacks the azide group, leading to different chemical properties and applications.
4-Chlorobutyric Acid: Contains a chlorine atom instead of an azide group, resulting in different reactivity and uses.
Uniqueness: 4-Azidobutyric acid is unique due to its combination of an azide group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-azidobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMYTXJRVPMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472997 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-68-6 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-azidobutyric acid utilized in the study on alkynyl ethers of dextrans?
A1: The research article describes the use of this compound in a copper-catalyzed 1,3-dipolar cycloaddition reaction with pentynyl dextran (PyD) []. This reaction, also known as a "click" reaction, is highly efficient and allows for the attachment of the this compound moiety to the dextran backbone. While the specific application of the this compound conjugate wasn't detailed in this study, this functionalization strategy provides a platform for further modifications.
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